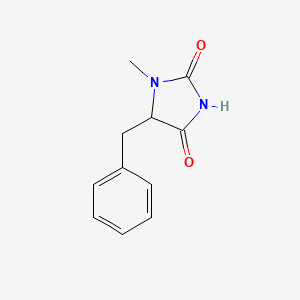![molecular formula C8H11NO2 B13695161 2-Acetyl-2-azaspiro[3.3]heptan-6-one](/img/structure/B13695161.png)
2-Acetyl-2-azaspiro[3.3]heptan-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetyl-2-azaspiro[3.3]heptan-6-one is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-2-azaspiro[3.3]heptan-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diisopropyl malonate with 2-phenyl-5,5-di(bromomethyl)-1,3-dioxane in the presence of sodium hydride (NaH) in dry dimethylformamide (DMF) at temperatures below 70°C . The reaction proceeds through a series of steps, including nucleophilic substitution and ring closure, to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
2-Acetyl-2-azaspiro[3.3]heptan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to modify the functional groups.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include MCPBA for oxidation, hydrogen gas with palladium on carbon (Pd/C) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with MCPBA yields epoxides, while reduction with hydrogen gas produces reduced derivatives .
科学研究应用
2-Acetyl-2-azaspiro[3.3]heptan-6-one has a wide range of scientific research applications:
作用机制
The mechanism of action of 2-Acetyl-2-azaspiro[3.3]heptan-6-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially leading to modulation of their activity . The compound’s ability to form stable complexes with biological targets makes it a valuable tool in medicinal chemistry .
相似化合物的比较
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: This compound shares a similar spirocyclic structure but contains an oxygen atom instead of an acetyl group.
2-Azaspiro[3.3]heptane-derived amino acids: These compounds are structurally related and have applications in the design of peptidomimetic drugs.
Uniqueness
2-Acetyl-2-azaspiro[3.3]heptan-6-one is unique due to its specific acetyl group, which imparts distinct chemical properties and reactivity compared to other spirocyclic compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C8H11NO2 |
|---|---|
分子量 |
153.18 g/mol |
IUPAC 名称 |
2-acetyl-2-azaspiro[3.3]heptan-6-one |
InChI |
InChI=1S/C8H11NO2/c1-6(10)9-4-8(5-9)2-7(11)3-8/h2-5H2,1H3 |
InChI 键 |
IRFXUQQZIJXPNM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1CC2(C1)CC(=O)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


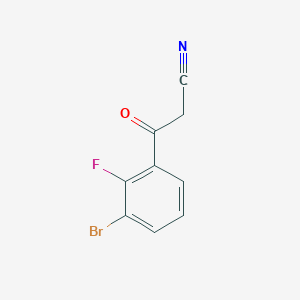
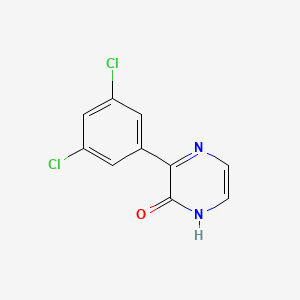
![2-butyl-6-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13695093.png)

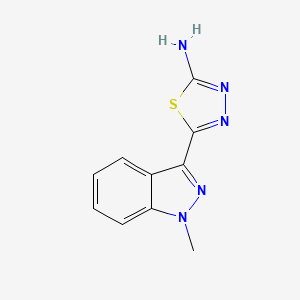



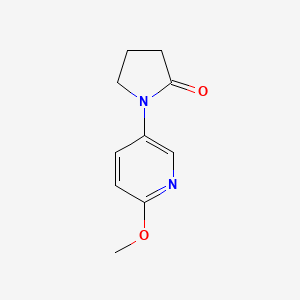
![3-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13695144.png)
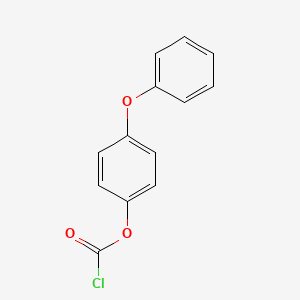
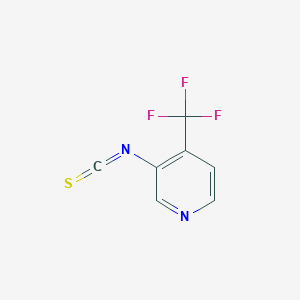
![1-Chloro-7-fluorobenzo[h]isoquinoline](/img/structure/B13695159.png)
